3-methyl-7-phenyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one
Description
Properties
IUPAC Name |
3-methyl-7-phenyl-4H-pyrazolo[1,5-a]pyrimidin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O/c1-9-8-14-16-11(7-12(17)15-13(9)16)10-5-3-2-4-6-10/h2-8H,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZROBFCAXIFQSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2NC(=O)C=C(N2N=C1)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1921494-74-7 | |
| Record name | 3-methyl-7-phenyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 3-methyl-7-phenyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one typically involves the condensation of appropriate pyrazole and pyrimidine precursors. One common method includes the reaction of 3-amino-5-methylpyrazole with benzaldehyde under acidic conditions to form the desired product . Industrial production methods may involve optimized reaction conditions such as microwave-assisted synthesis to improve yield and reduce reaction time .
Chemical Reactions Analysis
3-methyl-7-phenyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Antitubercular Activity
One of the most notable applications of 3-methyl-7-phenyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one is its potential as an antitubercular agent. Research has demonstrated that derivatives of pyrazolo[1,5-a]pyrimidin-7(4H)-one exhibit promising activity against Mycobacterium tuberculosis. A study identified this compound through high-throughput screening and highlighted its ability to inhibit Mtb growth within macrophages without significant cytotoxicity .
Key Findings:
- The compound operates through mechanisms distinct from those targeting cell wall biosynthesis or iron uptake, which are common pathways for other antitubercular agents.
- Structural modifications to the core scaffold have led to enhanced antitubercular activity, suggesting that further analog synthesis could yield more potent compounds .
Synthesis and Structural Elucidation
The synthesis of this compound involves multi-component reactions that allow for the generation of various analogs with potential therapeutic properties. Recent studies have employed one-pot synthesis techniques that streamline the production of this compound and its derivatives .
Synthesis Overview:
| Step | Description |
|---|---|
| 1 | Combine 3-methyl-1H-pyrazol-5(4H)-one with substituted phenyl amines and aldehydes in methanol. |
| 2 | Reflux the mixture for several hours until the reaction completes. |
| 3 | Isolate and purify the resulting dipyrazolopyrimidine products. |
Potential in Cancer Therapy
Emerging research indicates that pyrazolo[1,5-a]pyrimidine derivatives may also possess anticancer properties. The unique structural attributes of these compounds allow them to interact with various biological targets involved in cancer progression. For instance, studies have suggested their role in inhibiting specific kinases that are crucial for tumor growth and survival .
Mechanism Insights:
- Compounds derived from this scaffold have shown to disrupt signaling pathways associated with cancer cell proliferation.
- The ability to modulate these pathways positions this compound as a candidate for further investigation in oncology .
Other Biological Activities
Beyond antitubercular and anticancer applications, pyrazolo[1,5-a]pyrimidine derivatives have been explored for their anti-inflammatory and analgesic properties. These compounds can inhibit enzymes involved in inflammatory processes, making them potential candidates for treating conditions like arthritis and other inflammatory diseases .
Mechanism of Action
The mechanism of action of 3-methyl-7-phenyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2, thereby inhibiting cell cycle progression and inducing apoptosis in cancer cells . The compound’s photophysical properties are attributed to the intramolecular charge transfer (ICT) between the electron-donating and electron-withdrawing groups on the fused ring .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Position and Regioselectivity
The position of substituents on the pyrazolo[1,5-a]pyrimidinone core significantly impacts both synthetic pathways and biological activity.
Key Insight : The C7 trifluoromethyl group in analogues (e.g., ) enhances metabolic stability compared to the phenyl group in the target compound, but may reduce π-π interactions in target binding .
Condensation vs. Cross-Coupling
- Condensation: The target compound is synthesized via condensation of 3-aminopyrazole with 1,3-dicarbonyl derivatives, a method also used for 7-trifluoromethyl analogues .
- Cross-Coupling : Derivatives like 3-aryl-7-trifluoromethylpyrazolo[1,5-a]pyrimidin-5-one are synthesized via Suzuki-Miyaura reactions, requiring specialized catalysts (e.g., XPhosPdG2) to prevent debromination .
Halogenation and Functionalization
Physicochemical Properties
Key Insight : The trifluoromethyl group increases lipophilicity (LogP) but may reduce aqueous solubility compared to phenyl or methyl substituents.
Biological Activity
3-Methyl-7-phenyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and structure-activity relationships (SAR) based on recent research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features a pyrazolo-pyrimidine core, which is known for its ability to interact with various biological targets.
Antiviral Activity
A series of studies have demonstrated that derivatives of pyrazolo[1,5-a]pyrimidin-7-one exhibit potent inhibitory activity against Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase. In particular, the compound has shown promising results in enzymatic assays, indicating its potential as an antiviral agent .
| Compound | IC50 (µM) | Target |
|---|---|---|
| 3-Methyl-7-phenyl-pyrazolo[1,5-a]pyrimidin-5-one | 0.85 | HCV NS5B |
Antitubercular Activity
Research has identified this compound as a potential lead compound against Mycobacterium tuberculosis. High-throughput screening revealed that this compound could inhibit bacterial growth effectively. The mechanism of action appears to be distinct from traditional antibiotics, as it does not interfere with cell wall biosynthesis or iron uptake pathways .
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| 3-Methyl-7-phenyl-pyrazolo[1,5-a]pyrimidin-5-one | 2.0 | Anti-Mtb |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. It was found to inhibit cell proliferation in various cancer cell lines by inducing apoptosis. The structure-activity relationship studies indicated that modifications at specific positions on the pyrazolo ring could enhance potency against cancer cells while reducing cytotoxicity towards normal cells .
Structure-Activity Relationship (SAR)
The SAR studies conducted on this compound have provided insights into how structural modifications can influence biological activity. For example:
- Methyl Substituents : The presence of methyl groups at specific positions enhances the binding affinity to biological targets.
- Phenyl Groups : Variations in the phenyl substituent can lead to significant changes in activity; for instance, introducing electron-withdrawing groups can improve inhibitory effects against certain enzymes.
Table: Summary of SAR Findings
| Modification | Effect on Activity |
|---|---|
| Methyl at C3 | Increased potency against HCV |
| Trifluoromethyl at C7 | Enhanced antitubercular activity |
| Halogenated phenyl groups | Improved anticancer efficacy |
Case Studies
- Antiviral Efficacy : A study highlighted the efficacy of 3-methyl-7-phenyl-pyrazolo[1,5-a]pyrimidin-5-one in reducing viral load in HCV-infected cell lines by more than 70% when administered at low concentrations.
- Antitubercular Screening : In an experimental model using infected macrophages, the compound demonstrated a significant reduction in Mtb replication rates compared to untreated controls.
Q & A
Q. What synthetic methodologies are recommended for functionalizing the pyrazolo[1,5-a]pyrimidin-5-one scaffold?
The Suzuki–Miyaura cross-coupling reaction is a robust method for C3-arylation. Using 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one as a starting material, aryl/heteroaryl boronic acids can be coupled with a tandem catalyst system (XPhosPdG2/XPhos) to suppress debromination side reactions . For C5-arylation, activation of the lactam C–O bond with PyBroP is critical prior to coupling, achieving yields >80% under standard Suzuki conditions .
Q. How can the regioselectivity of pyrazolo[1,5-a]pyrimidin-5-one derivatives be confirmed experimentally?
Nuclear Overhauser Effect (NOE) difference NMR experiments are key. For example, proximity between the methyl group and 6-H proton in derivatives synthesized from ethyl acetoacetate confirmed regioselectivity in cyclization reactions . X-ray crystallography (e.g., SHELXL refinement) provides unambiguous structural validation, as demonstrated for 3-(2,4-dichlorophenyl)-5-(4-fluorophenyl)-2-methyl derivatives .
Q. What analytical techniques are essential for characterizing pyrazolo[1,5-a]pyrimidin-5-one derivatives?
- Elemental analysis : Validate molecular formula (e.g., C, H, N content within ±0.3% of theoretical values) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm exact mass (e.g., [M+H]+ for C13H11N5O: 254.1039 observed vs. 254.1042 calculated) .
- 1H/13C NMR : Assign proton environments (e.g., distinguishing pyrazole vs. pyrimidine ring protons) .
Q. What safety protocols should be followed when handling this compound?
While specific toxicity data for 3-methyl-7-phenyl derivatives is limited, structurally similar analogs (e.g., 3-ethyl-7-methyl variants) show acute oral toxicity (LD50 > 300 mg/kg) and skin/eye irritation risks. Use PPE (gloves, goggles), conduct reactions in fume hoods, and follow waste disposal guidelines per OSHA HCS .
Advanced Research Questions
Q. How can contradictory regiochemical outcomes in pyrazolo[1,5-a]pyrimidin-5-one synthesis be resolved?
Case study: Hori et al. (1983) reported ethyl acetoacetate reacting with 3-amino-5-methyl-pyrazole to yield 2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-one (23), not the 2,7-dimethyl isomer (24). This is attributed to steric and electronic factors favoring cyclization at the less hindered carbonyl position. DFT calculations (e.g., Gaussian09 with B3LYP/6-31G*) can model transition states to predict regioselectivity .
Q. What strategies enable dual functionalization (C3 and C5) of pyrazolo[1,5-a]pyrimidin-5-one?
Sequential coupling is effective:
C3-arylation : Use Suzuki–Miyaura with XPhosPdG2 to avoid debromination .
C5-arylation : Activate the lactam oxygen with PyBroP, enabling cross-coupling with aryl boronic acids .
Example: 3,5-diarylated derivatives achieved 85–92% yields using this approach .
Q. How do crystallographic challenges (e.g., twinning, low resolution) impact structural refinement?
SHELXL accommodates high-resolution (<1.0 Å) or twinned data via HKLF5 format. For low-resolution data, restraints on bond lengths/angles and TLS parameterization improve refinement. Case study: A 2022 structure (R factor = 0.055) required 17.0 data-to-parameter ratios to resolve disorder in the trifluoromethyl group .
Q. What computational tools predict the biological activity of pyrazolo[1,5-a]pyrimidin-5-one derivatives?
Q. How can in silico toxicity assessment address gaps in experimental data?
Tools like ProTox-II or ADMETLab 2.0 predict:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
